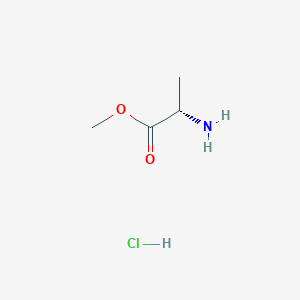

H-DL-Ala-OMe.HCl

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUKFAFDFHZKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928899 | |

| Record name | Methyl alaninatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-97-4, 2491-20-5, 14316-06-4 | |

| Record name | Alanine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13515-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl DL-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14316-06-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2491-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl alaninatato--hydrogen chlorido (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl DL-alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Ala-OMe.HCl (CAS: 13515-97-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OMe.HCl, chemically known as DL-Alanine methyl ester hydrochloride, is a derivative of the racemic amino acid alanine (B10760859). It is a versatile and fundamental building block in various chemical syntheses, particularly in the fields of peptide chemistry, pharmaceuticals, and biochemical research. Its hydrochloride salt form enhances stability and solubility, making it a convenient reagent for a wide range of laboratory applications. This technical guide provides a comprehensive overview of its chemical and physical properties, key applications with detailed experimental protocols, and essential safety and handling information.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 13515-97-4 | [1] |

| Molecular Formula | C₄H₉NO₂·HCl | [1] |

| Molecular Weight | 139.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 154-156 °C | [1] |

| Solubility | Soluble in water. | [2] |

| Optical Rotation | [α]²⁰/D = 0° (c=1 in EtOH) | [1] |

| Purity | ≥98.0% (HPLC) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below is a summary of expected spectral data.

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | Expected signals include a doublet for the α-methyl protons, a quartet for the α-proton, a singlet for the methyl ester protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Expected signals include peaks for the α-methyl carbon, the α-carbon, the methyl ester carbon, and the carbonyl carbon of the ester group. |

| FT-IR | Characteristic peaks are expected for N-H stretching of the ammonium (B1175870) salt, C-H stretching of the alkyl groups, C=O stretching of the ester, and C-O stretching. |

| Mass Spec | The mass spectrum would show the molecular ion peak corresponding to the free base (DL-Alanine methyl ester) and characteristic fragmentation patterns. |

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile building block in organic synthesis.

Peptide Synthesis

This compound is a fundamental reagent in both solution-phase and solid-phase peptide synthesis.[4] It serves as the N-terminally protected and C-terminally activated alanine residue for the elongation of peptide chains. Its application is crucial for the synthesis of peptides with specific sequences for drug discovery and biochemical studies.

Pharmaceutical and Agrochemical Synthesis

As a chiral building block, it is employed in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of the amino and ester functionalities allows for a variety of chemical transformations.

Biochemical Research

In biochemical research, it is used in studies related to enzyme activity and protein synthesis.[1] It can act as a substrate or an inhibitor in enzymatic reactions, aiding in the elucidation of metabolic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound from DL-Alanine

This protocol describes a common method for the esterification of DL-alanine using thionyl chloride in methanol (B129727).

Materials:

-

DL-Alanine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

Suspend DL-Alanine (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to -10 °C in an ice-salt bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The suspension will gradually become a clear solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add anhydrous diethyl ether to precipitate the product.

-

Filter the white solid, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound.

Dipeptide Synthesis: Coupling with an N-Protected Amino Acid

This protocol outlines the general steps for coupling an N-protected amino acid (e.g., Boc-Gly-OH) with this compound in a solution-phase synthesis.

Materials:

-

This compound (1.0 eq)

-

N-Boc-Glycine (Boc-Gly-OH) (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or other coupling agent

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA) (1.0 eq)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

Procedure:

-

Dissolve this compound in anhydrous DCM.

-

Add triethylamine (1.0 eq) to neutralize the hydrochloride and stir for 15-20 minutes at 0 °C.

-

In a separate flask, dissolve Boc-Gly-OH and HOBt in anhydrous DCM.

-

Add the coupling agent (DCC) to the Boc-Gly-OH solution at 0 °C and stir for 20 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the DCU precipitate and add the filtrate containing the activated Boc-Gly-OH to the neutralized this compound solution.

-

Allow the reaction to proceed at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, filter any further DCU formed.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide, Boc-Gly-DL-Ala-OMe.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of a dipeptide using this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area or fume hood. It is known to cause skin and eye irritation and may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: A lab coat should be worn.

Storage: Store in a cool, dry place, away from moisture. The container should be tightly sealed. For long-term storage, refrigeration at 2-8°C is recommended.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS: 13515-97-4) is a key reagent for researchers and professionals in the fields of synthetic chemistry and drug development. Its well-defined properties and versatile reactivity make it an invaluable building block for the synthesis of peptides and other complex organic molecules. Proper handling and storage are essential to ensure its stability and the safety of laboratory personnel. This guide provides the foundational technical information required for the effective and safe utilization of this compound in a research and development setting.

References

Synthesis of DL-Alanine Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of DL-alanine methyl ester hydrochloride, an important intermediate in various chemical and pharmaceutical applications. The document details established synthetic methodologies, including esterification of DL-alanine using thionyl chloride, hydrogen chloride, and trimethylchlorosilane in methanol (B129727). It presents a comparative analysis of these methods through tabulated quantitative data, offers detailed experimental protocols, and illustrates the reaction workflow. This guide is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in drug development and fine chemical synthesis.

Introduction

DL-alanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of DL-alanine. It is a valuable building block in organic synthesis, particularly in peptide synthesis and the preparation of various biologically active molecules.[1][2] The esterification of the carboxylic acid group of alanine (B10760859) protects it during subsequent reactions, and the hydrochloride salt form enhances its stability and handling properties.[1] This document outlines the most common and effective methods for its preparation.

Synthetic Methodologies

The synthesis of DL-alanine methyl ester hydrochloride is primarily achieved through the Fischer esterification of DL-alanine with methanol, facilitated by an acid catalyst. The most frequently employed catalysts are thionyl chloride (SOCl₂), anhydrous hydrogen chloride (HCl) gas, and trimethylchlorosilane (TMSCl).

Thionyl Chloride Method

The reaction of DL-alanine with methanol in the presence of thionyl chloride is a widely used and efficient method for the synthesis of its methyl ester hydrochloride.[3][4][5] Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in turn protonates the carboxylic acid, and also generates HCl in situ, which acts as the catalyst.

Hydrogen Chloride (Gas) Method

Directly bubbling anhydrous hydrogen chloride gas through a suspension of DL-alanine in methanol is another effective method for esterification.[3][6] This method avoids the use of thionyl chloride, which can be corrosive and requires careful handling.

Trimethylchlorosilane (TMSCl) Method

A milder alternative involves the use of trimethylchlorosilane (TMSCl) in methanol.[3] TMSCl reacts with methanol to generate HCl in situ, which catalyzes the esterification. This method is often favored for its compatibility with a wider range of functional groups and generally proceeds at room temperature.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of alanine methyl ester hydrochloride. While specific data for the DL-racemate is limited in the literature, the presented data for L- and D-alanine are considered representative.

| Method | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | D-Alanine, Methanol, Thionyl Chloride | 50 | 3 hours | 97 | 100 | [7] |

| Thionyl Chloride | L-Alanine, Methanol, Thionyl Chloride | Reflux | 1.5 hours | Not specified | Not specified | [8] |

| Chlorosulfonic Acid | L-Alanine, Methanol, Chlorosulfonic Acid | -20 to RT | 48 hours | Not specified | Not specified | [1] |

| Hydrogen Chloride | N-methyl-L-alanine, Methanol, HCl gas | Ice-cooling | Not specified | Not specified | Not specified | [6] |

| Trimethylchlorosilane | Amino Acids, Methanol, TMSCl | Room Temperature | 12-24 hours | Good to Excellent | Not specified | [3] |

Experimental Protocols

Synthesis using Thionyl Chloride

This protocol is adapted from a general procedure for the synthesis of amino acid esters.[7][8]

Materials:

-

DL-Alanine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Tetrahydrofuran (B95107) (THF) or Diethyl Ether (for washing)

Procedure:

-

Suspend DL-alanine (e.g., 1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (e.g., 1.1 - 1.2 equivalents) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 50°C).[7]

-

Maintain the reflux for a specified time (e.g., 3 hours) until the reaction is complete (can be monitored by TLC).[7]

-

After the reaction, cool the mixture and remove the excess methanol and unreacted thionyl chloride under reduced pressure.[7]

-

To the resulting residue, add a non-polar solvent such as tetrahydrofuran or diethyl ether to precipitate the product.[7]

-

Collect the crystalline product by filtration, wash with the non-polar solvent, and dry under vacuum to yield DL-alanine methyl ester hydrochloride.[7]

Synthesis using Trimethylchlorosilane (TMSCl)

This protocol is based on a general procedure for the esterification of amino acids using TMSCl.[3]

Materials:

-

DL-Alanine

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

To a round-bottom flask containing DL-alanine (1.0 equivalent), slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) while stirring.[3]

-

To this mixture, add anhydrous methanol.[3]

-

Stir the resulting solution or suspension at room temperature.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time is typically 12-24 hours.[3]

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the crude DL-alanine methyl ester hydrochloride.[3]

-

The product can be further purified by recrystallization if necessary.

Reaction Workflow and Diagrams

The general workflow for the synthesis of DL-alanine methyl ester hydrochloride can be visualized as follows:

Caption: General workflow for the synthesis of DL-alanine methyl ester hydrochloride.

The reaction mechanism for the thionyl chloride-mediated esterification proceeds through the formation of an acyl chlorosulfite intermediate.

Caption: Simplified reaction mechanism for thionyl chloride-mediated esterification.

Characterization

The final product, DL-alanine methyl ester hydrochloride, is typically a white to off-white crystalline powder.[9] It is soluble in water and hygroscopic.[1][9] Characterization is commonly performed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl and the amine hydrochloride.

-

Melting Point: The reported melting point is around 109-111 °C or 157 °C, which can vary based on purity.[8][9]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Safety and Handling

DL-alanine methyl ester hydrochloride is an irritant to the eyes, respiratory system, and skin.[9] It is also hygroscopic.[9] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[9] Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[9]

Conclusion

The synthesis of DL-alanine methyl ester hydrochloride can be readily achieved through several established methods, with the thionyl chloride-mediated esterification being one of the most common and efficient. The choice of method may depend on factors such as available reagents, scale of the reaction, and sensitivity of other functional groups in more complex substrates. This guide provides the necessary details for researchers and professionals to select and perform the appropriate synthesis for their specific needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]

- 8. L-Alanine methyl ester hydrochloride | 2491-20-5 [chemicalbook.com]

- 9. methyl DL-alaninate hydrochloride [chembk.com]

An In-depth Technical Guide on the Physical State and Appearance of H-DL-Ala-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical state and appearance of H-DL-Ala-OMe.HCl (DL-Alanine methyl ester hydrochloride), a key reagent in pharmaceutical research, peptide synthesis, and biochemical studies.

Physical State and Appearance

This compound is consistently characterized as a solid at room temperature.[1] Its appearance is generally described as a white to off-white or pale yellow substance.[1][2] The compound can exist in various forms, including a crystalline powder, powder, or lumps.[2][3][4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound gathered from various sources.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Appearance/Color | White to off-white, White to Almost white, White crystalline, White powder, Powder or lumps, White to pale yellow | [1][2][3][4] |

| CAS Number | 13515-97-4 | [1] |

| Molecular Formula | C4H10ClNO2 | [1][2] |

| Molecular Weight | 139.58 g/mol | [1] |

| Melting Point | 158 °C | |

| Purity | >98.0% (HPLC)(qNMR) |

Experimental Protocols

While specific experimental protocols for determining the physical state and appearance of this exact compound are not detailed in the provided search results, the methodologies used are standard in chemical characterization.

-

Visual Inspection: The color and form (e.g., crystalline, powder) are determined through direct visual observation under controlled lighting conditions.

-

Melting Point Determination: A calibrated melting point apparatus is used to determine the temperature range over which the solid transitions to a liquid. This is a key indicator of purity.

-

Spectroscopic Analysis (e.g., NMR): While not directly for physical appearance, techniques like Nuclear Magnetic Resonance (NMR) are used to confirm the chemical structure and purity, as indicated by "confirm to structure" in one of the sources.

-

Chromatographic Analysis (e.g., HPLC): High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the compound, which can influence its physical properties.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical identity of this compound to its observed physical characteristics.

Caption: Logical relationship of this compound to its physical state and appearance.

References

Solubility of H-DL-Ala-OMe.HCl in water and DMSO

An In-depth Technical Guide to the Solubility of H-DL-Ala-OMe.HCl in Water and DMSO

This technical guide provides a comprehensive overview of the solubility of DL-Alanine methyl ester hydrochloride (this compound), a key building block in peptide synthesis and various research applications.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Physicochemical Properties

DL-Alanine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of DL-alanine.[1] It is a white to off-white crystalline solid.[1][3] As a derivative of the amino acid alanine, it is utilized in biochemical research, peptide synthesis, and as a building block in organic synthesis.[1][2] Its use has been noted in the synthesis of agents with anti-HIV and anticancer activity.[4]

Quantitative Solubility Data

The solubility of a compound is a critical parameter for its application in experimental and developmental settings. Below is a summary of the available quantitative solubility data for this compound and its L-enantiomer in water and Dimethyl Sulfoxide (DMSO). It is important to note the distinction between the racemic (DL) form and the enantiomerically pure (L) form, as solubility can differ.

| Compound | Solvent | Reported Solubility | Molar Concentration (mM) | Notes | Source(s) |

| This compound | DMSO | ≥ 200 mg/mL | 1432.87 mM | "≥" indicates that saturation was not reached at this concentration. | [3] |

| H-L-Ala-OMe.HCl | DMSO | 100 mg/mL | 716.44 mM | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility. | [5][6] |

| H-L-Ala-OMe.HCl | DMSO | ~20 mg/mL | Not specified | Also reported for Dimethylformamide (DMF). | [4] |

| This compound | Water | Soluble | Not specified | Specific quantitative data is not provided, only qualitative assessment. | [1][7][8] |

| H-L-Ala-OMe.HCl | Water | 100 mg/mL | Not specified | - | [9][10] |

| H-L-Ala-OMe.HCl | PBS (pH 7.2) | ~10 mg/mL | Not specified | Solubility in a buffered aqueous solution. Aqueous solutions are not recommended for long-term storage. | [4] |

Note: Discrepancies in reported values for H-L-Ala-OMe.HCl in DMSO may arise from differences in experimental conditions, material purity, or measurement techniques.

Experimental Protocols

Determining the solubility of a compound like this compound requires a systematic approach. The following is a generalized experimental protocol based on the shake-flask method, which is a standard technique for solubility measurement.

Protocol: Shake-Flask Method for Solubility Determination

1. Objective: To determine the saturation solubility of this compound in a given solvent (e.g., deionized water, DMSO) at a specified temperature.

2. Materials:

-

This compound (high purity)

-

Solvent (e.g., Deionized Water, Anhydrous DMSO)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2-4 mL)

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, NMR)

3. Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the undissolved solid settle. For fine suspensions, centrifugation may be required to separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., HPLC).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

4. Considerations:

-

pH: For aqueous solutions, the pH should be controlled and reported, as the solubility of amino acid hydrochlorides can be pH-dependent.[11][12]

-

Hygroscopicity: this compound and DMSO are hygroscopic.[3][5][10] Experiments should be conducted in a controlled environment to minimize moisture absorption, which can affect solubility. Use newly opened or anhydrous solvents when possible.[3][5]

-

Purity: The purity of the compound and solvent can significantly influence solubility results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

- 1. CAS 13515-97-4: DL-Alanine methyl ester hydrochloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DL-Alanine Methyl Ester Hydrochloride 13515-97-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. DL-Alanine Methyl Ester Hydrochloride 13515-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. L-Alanine methyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. L-Alanine methyl ester hydrochloride | 2491-20-5 [chemicalbook.com]

- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 12. benchchem.com [benchchem.com]

H-DL-Ala-OMe.HCl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

H-DL-Alanine methyl ester hydrochloride (H-DL-Ala-OMe.HCl) is a derivative of the amino acid alanine (B10760859), utilized as a building block in peptide synthesis and various research applications. Ensuring the stability and integrity of this compound is critical for the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and methodologies for its analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₄H₁₀ClNO₂ |

| Molecular Weight | 139.58 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 157-158 °C |

| Solubility | Soluble in water |

Stability Profile and Degradation Pathways

This compound is generally stable when stored under recommended conditions. However, like other amino acid esters, it is susceptible to degradation through several pathways, primarily hydrolysis. The hydrochloride salt form enhances stability compared to the free base.

Hydrolysis: The ester linkage is the most labile part of the molecule and is prone to hydrolysis, yielding DL-Alanine and methanol. This reaction can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

Oxidation: While the alanine side chain is relatively inert to oxidation, the amino group can be susceptible to oxidative degradation under harsh conditions, potentially leading to deamination or other byproducts.

Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. Thermal stress can accelerate hydrolysis and may lead to the formation of other degradation products, including diketopiperazines (cyclic dipeptides).

A summary of potential degradation pathways and the conditions that promote them is provided in the table below.

| Degradation Pathway | Stressor | Potential Degradation Products |

| Hydrolysis | Acidic or basic pH, moisture, elevated temperature | DL-Alanine, Methanol |

| Oxidation | Oxidizing agents (e.g., hydrogen peroxide) | Deaminated products, other oxidized species |

| Thermal Degradation | High temperature | DL-Alanine, Methanol, Diketopiperazines |

| Photodegradation | Light (especially UV) | Various photoproducts |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is essential. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.[1]

| Form | Storage Temperature | Duration | Additional Recommendations |

| Solid | 4°C | Long-term | Store in a tightly sealed container, protected from moisture. |

| Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use a dry, suitable solvent. |

| Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use a dry, suitable solvent. |

Experimental Protocols for Stability Assessment

A forced degradation study is a critical component in assessing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Below is a general protocol for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for HPLC (e.g., acetonitrile (B52724), methanol)

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 70°C) for a specified period.

-

Thermal Degradation (Solid): Expose the solid this compound to a high temperature (e.g., 105°C) for a specified period.

-

Photostability: Expose the stock solution and the solid compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration.

-

-

Sample Analysis:

-

At predetermined time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all potential degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm).

-

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Figure 1: Primary degradation pathway of this compound via hydrolysis.

Figure 2: A typical workflow for a forced degradation study.

Signaling and Metabolic Pathways

While this compound is primarily used as a synthetic building block, its core component, alanine, is a key player in metabolic pathways. The Glucose-Alanine cycle is a notable example, illustrating the interplay between muscle and liver in transporting nitrogen and carbon skeletons. In this cycle, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate (B1213749) to form alanine. Alanine is then transported to the liver, where it is converted back to pyruvate for gluconeogenesis, and the nitrogen is processed into urea.

Figure 3: The Glucose-Alanine Cycle.

Conclusion

The stability of this compound is crucial for its effective use in research and development. By adhering to the recommended storage conditions, researchers can minimize degradation. Understanding the potential degradation pathways through forced degradation studies is essential for developing robust analytical methods and ensuring the quality of experimental data. While specific quantitative stability data for this compound is limited in the public domain, the principles and methodologies outlined in this guide provide a solid framework for its handling, storage, and stability assessment.

References

Technical Guide: HPLC Purity Analysis of H-DL-Ala-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for determining the purity of H-DL-Ala-OMe.HCl (DL-Alanine methyl ester hydrochloride) using High-Performance Liquid Chromatography (HPLC). This document outlines a standard reversed-phase HPLC protocol, discusses potential impurities, and presents data in a structured format for clarity and ease of interpretation.

Introduction

This compound (CAS No. 13515-97-4) is a key building block in peptide synthesis and various pharmaceutical research and development applications. Ensuring its chemical purity is critical for the reliability of downstream processes and the quality of the final products. HPLC is the predominant analytical technique for assessing the purity of such compounds, offering high resolution and sensitivity for separating the main component from process-related impurities and degradation products.

This document details a robust HPLC method suitable for quality control and research environments. The method is designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential impurities.

Potential Impurities in this compound

The purity profile of this compound is influenced by its synthetic route and storage conditions. Common synthesis methods involve the esterification of DL-Alanine in methanol (B129727) with reagents like thionyl chloride or trimethylchlorosilane.[1] Based on these routes and inherent stability, key potential impurities include:

-

DL-Alanine: The unreacted starting material from the esterification process.

-

DL-Alanine Diketopiperazine (Cyclo(DL-Ala-DL-Ala)): A common degradation product formed by the intermolecular cyclization of two molecules of the amino acid ester.[2][3] This impurity has been observed in significant amounts (e.g., up to 15%) in related amino acid esters.[2]

-

Process-Related Impurities: Residual solvents (e.g., methanol) and by-products from the specific synthetic pathway used.[3]

HPLC Purity Analysis Data

The following tables summarize representative quantitative data obtained from the HPLC analysis of a typical batch of this compound, demonstrating compliance with standard purity requirements of ≥99%.[4]

Table 1: Chromatographic Parameters and System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Main Peak) | ≤ 2.0 | 1.2 |

| Theoretical Plates | ≥ 2000 | > 5000 |

| Resolution (Main Peak/Imp) | ≥ 2.0 | > 3.0 |

Table 2: Impurity Profile and Purity Calculation

| Peak Identity | Retention Time (min) | Area (%) | Specification |

| DL-Alanine | 2.5 | 0.15 | Report Result |

| This compound | 4.2 | 99.75 | ≥ 99.0% |

| DL-Alanine Diketopiperazine | 6.8 | 0.10 | Report Result |

| Total Purity | - | 99.75% | ≥ 99.0% |

Experimental Protocol: HPLC Purity Determination

This section provides a detailed methodology for the purity analysis of this compound.

4.1. Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Column: Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Reagents: Acetonitrile (HPLC grade), Phosphoric Acid (analytical grade), Water (HPLC grade).

-

Sample: this compound.

-

Reference Standards: If available, qualified reference standards for this compound and potential impurities.

4.2. Chromatographic Conditions

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 50 50 12.0 95 5 | 15.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

4.3. Sample and Standard Preparation

-

Diluent: Mobile Phase A.

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of approximately 1.0 mg/mL.

-

Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4.4. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject the diluent (blank) to ensure a clean baseline.

-

Inject the standard solution five times to check for system suitability (repeatability).

-

Inject the sample solution in duplicate.

-

After the sequence is complete, process the chromatograms.

4.5. Calculation Calculate the purity of this compound using the area percent method from the sample chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

The following diagrams illustrate the logical workflow of the purity analysis and the relationship between the compound and its primary impurities.

Caption: Workflow for HPLC Purity Analysis of this compound.

Caption: Relationship between this compound and its main impurities.

References

H-DL-Alanine Methyl Ester Hydrochloride: A Technical Overview of its Biochemical Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OMe.HCl (DL-Alanine methyl ester hydrochloride) is a racemic mixture of the methyl esters of D- and L-alanine. It is primarily utilized as a versatile building block in peptide synthesis for pharmaceutical and biochemical research.[1][2] While often considered an intermediate for creating more complex molecules, its constituent enantiomers, L-Alanine methyl ester and D-Alanine methyl ester, possess distinct biological activities. This technical guide provides an in-depth exploration of the known and potential mechanisms of action of these components in various biochemical pathways.

Due to the limited availability of specific quantitative data for the methyl ester derivatives in the public domain, this guide will also refer to the established roles of the parent amino acids, L-alanine and D-alanine, to infer the likely mechanisms of action.

L-Alanine Methyl Ester Hydrochloride: Potential Therapeutic Applications

The L-enantiomer of alanine (B10760859) methyl ester hydrochloride has been associated with several biological activities, including enzyme inhibition, antimicrobial effects, and anti-inflammatory properties.[1]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

L-Alanine methyl ester hydrochloride has been identified as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme implicated in metabolic disorders such as type 2 diabetes.[1] DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control.

A common method to determine the inhibitory activity of compounds against DPP-IV is a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC), is monitored over time. A decrease in the rate of AMC formation in the presence of an inhibitor indicates its potency.

Materials:

-

Human recombinant DPP-IV enzyme

-

Gly-Pro-AMC (substrate)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Test compound (L-Alanine methyl ester hydrochloride)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well microplate

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of L-Alanine methyl ester hydrochloride in the assay buffer.

-

In a 96-well plate, add the assay buffer, DPP-IV enzyme solution, and the test compound dilutions. Include wells for 100% enzyme activity (no inhibitor) and a blank (no enzyme).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken at regular intervals.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antimicrobial and Anti-inflammatory Activity

L-Alanine methyl ester hydrochloride has been reported to exhibit antimicrobial activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and to possess anti-inflammatory properties.[1] The precise mechanisms underlying these activities are not well-defined in the available literature. The antimicrobial effect could potentially be due to the disruption of cell membrane integrity or interference with essential metabolic pathways. The anti-inflammatory action may involve the modulation of cytokine production or other inflammatory signaling cascades. Further research is required to elucidate these mechanisms.

D-Alanine Methyl Ester Hydrochloride: Role in Bacterial Physiology and as an Enzyme Substrate

The D-enantiomer is primarily associated with bacterial cell wall metabolism and can serve as a substrate for specific enzymes.

D-Alanylation of Teichoic Acids

D-alanine is a crucial component of the cell wall of Gram-positive bacteria. It is incorporated into teichoic acids, which are anionic polymers anchored to the peptidoglycan or the cytoplasmic membrane. This process, known as D-alanylation, is mediated by the enzymes encoded by the dlt operon (dltA, dltB, dltC, dltD).

The esterification of teichoic acids with D-alanine reduces the net negative charge of the bacterial cell surface. This charge modification plays a significant role in:

-

Resistance to cationic antimicrobial peptides (CAMPs): By neutralizing the negative charge, D-alanylation repels positively charged CAMPs, a key component of the innate immune system.

-

Modulation of autolytic enzyme activity: The activity of autolysins, enzymes involved in cell wall turnover and remodeling, can be influenced by the charge of teichoic acids.

-

Biofilm formation and adhesion: Changes in cell surface charge can affect the ability of bacteria to form biofilms and adhere to host cells.

D-Alanine methyl ester can potentially serve as a source of D-alanine for this pathway.

This protocol allows for the determination of the amount of D-alanine esterified to teichoic acids.

Principle: Mild alkaline hydrolysis is used to release the ester-linked D-alanine from the teichoic acids of whole bacterial cells. The released D-alanine is then quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Materials:

-

Bacterial cell culture (e.g., Staphylococcus aureus)

-

Mild alkaline solution (e.g., NaOH)

-

Acid for neutralization (e.g., HCl)

-

HPLC system with a suitable column for amino acid analysis

-

D-alanine standard solutions

Procedure:

-

Grow the bacterial culture to the desired growth phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Resuspend the cell pellet in the mild alkaline solution and incubate to hydrolyze the ester bonds.

-

Neutralize the reaction mixture with acid.

-

Centrifuge to remove cell debris and collect the supernatant containing the released D-alanine.

-

Analyze the supernatant by HPLC to quantify the D-alanine concentration.

-

Compare the results to a standard curve generated with known concentrations of D-alanine.

Substrate for D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. While D-alanine is a known substrate for DAAO, specific kinetic data (Km, Vmax) for D-alanine methyl ester are not well-documented. The ester group may affect the binding and turnover of the substrate by the enzyme.

Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase with D-Alanine

| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| D-Alanine | 28 | 1.4 | 50 |

Note: Data is for the parent amino acid, D-alanine, and not the methyl ester. The kinetic parameters for D-alanine methyl ester may differ.

This compound: A Racemic Mixture

As a racemic mixture, the biochemical effects of this compound are expected to be a composite of the individual activities of its L- and D-enantiomers. In a biological system, the two enantiomers may act on their respective targets simultaneously. For example, in a bacterial infection context, the L-enantiomer could potentially exert a direct antimicrobial effect, while the D-enantiomer could be incorporated into the bacterial cell wall, modulating its properties. The overall effect would depend on the relative concentrations and potencies of each enantiomer in the specific biological environment.

Conclusion

This compound is more than just a synthetic intermediate. Its constituent enantiomers exhibit distinct and potentially significant biological activities. L-Alanine methyl ester shows promise as a lead compound for the development of DPP-IV inhibitors and may possess valuable antimicrobial and anti-inflammatory properties. D-Alanine methyl ester provides a tool for studying and potentially modulating the critical process of teichoic acid D-alanylation in Gram-positive bacteria, a key factor in antibiotic resistance.

Further research is needed to quantify the biological activities of the methyl ester derivatives and to fully elucidate their mechanisms of action. Such studies will be crucial for harnessing the full therapeutic and research potential of these compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of H-DL-Ala-OMe.HCl in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Ala-OMe.HCl, or DL-Alanine methyl ester hydrochloride, is a fundamental building block in the field of peptide synthesis. As a derivative of the amino acid alanine (B10760859), it serves as a crucial reagent for the incorporation of alanine residues into peptide chains. Its hydrochloride salt form enhances stability and solubility, facilitating its use in both solution-phase and solid-phase peptide synthesis (SPPS). The use of a racemic mixture (DL) introduces the potential for generating diastereomeric peptides, which can be a strategic choice in the development of peptide libraries for drug discovery or for studying the impact of stereochemistry on biological activity.

These application notes provide detailed protocols and supporting data for the effective utilization of this compound in peptide synthesis, catering to the needs of researchers and professionals in drug development and biochemical research.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13515-97-4 |

| Molecular Formula | C₄H₉NO₂·HCl |

| Molecular Weight | 139.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 154-156 °C |

| Solubility | Soluble in water and polar organic solvents like DMF and DMSO. |

Table 2: Illustrative Yields for Dipeptide Synthesis using this compound in Solution-Phase

The following table presents typical, albeit illustrative, results for the coupling of a generic N-protected amino acid (e.g., Boc-Phe-OH or Fmoc-Phe-OH) with this compound using different coupling reagents. Actual results may vary depending on the specific amino acid, reaction conditions, and purification methods.

| N-Protected Amino Acid | Coupling Reagent | Base | Reaction Time (h) | Crude Yield (%) | Purity after Chromatography (%) |

| Boc-Phe-OH | HATU | DIPEA | 2 - 4 | 85 - 95 | >95 |

| Fmoc-Phe-OH | HBTU/HOBt | DIPEA | 4 - 6 | 80 - 90 | >95 |

| Boc-Val-OH | EDC/HOBt | NMM | 12 - 18 | 75 - 85 | >90 |

Table 3: Illustrative Loading and Cleavage Efficiency in Solid-Phase Peptide Synthesis (SPPS)

This table provides representative data for the attachment of an initial Fmoc-protected amino acid to a resin, followed by coupling with Fmoc-DL-Ala-OH (derived from this compound in situ or used as the free acid) and subsequent cleavage.

| Resin Type | Loading of First AA (mmol/g) | Coupling Efficiency of Fmoc-DL-Ala-OH (%) | Overall Crude Peptide Yield (%) |

| Wang Resin | 0.5 - 0.8 | >98 | 70 - 85 |

| Rink Amide Resin | 0.4 - 0.7 | >98 | 75 - 90 |

| 2-Chlorotrityl Chloride Resin | 0.8 - 1.2 | >99 | 80 - 95 |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Phe-DL-Ala-OMe)

This protocol details the coupling of N-Boc-L-Phenylalanine with this compound in solution.

Materials:

-

N-Boc-L-Phenylalanine (Boc-Phe-OH)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for flash chromatography

Procedure:

-

Neutralization of Amine: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir the solution at room temperature for 15 minutes to neutralize the hydrochloride salt.

-

Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution and stir at room temperature for 10 minutes to pre-activate the carboxylic acid.

-

Coupling Reaction: Add the activated Boc-Phe-OH solution to the neutralized H-DL-Ala-OMe solution. Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected dipeptide, Boc-Phe-DL-Ala-OMe. This will be a mixture of two diastereomers (Boc-L-Phe-L-Ala-OMe and Boc-L-Phe-D-Ala-OMe).

Protocol 2: Solid-Phase Synthesis of a Tripeptide using Fmoc Chemistry

This protocol outlines the incorporation of a DL-alanine residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (e.g., Fmoc-Leu-OH)

-

This compound (or Fmoc-DL-Ala-OH)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA

-

Anhydrous DMF

-

20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) using HBTU/HOBt and DIPEA in DMF.

-

Wash the resin with DMF and DCM.

-

-

Incorporation of DL-Alanine:

-

Perform Fmoc deprotection of the resin-bound amino acid.

-

Wash the resin thoroughly.

-

Option A (using this compound): In a separate vial, dissolve the next N-Fmoc protected amino acid (e.g., Fmoc-Gly-OH) (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq). Add this solution to the resin. Then, in a separate vial, neutralize this compound (3 eq) with DIPEA (3.3 eq) in DMF and add to the resin for the next coupling cycle. Note: This approach is less common in SPPS; typically, the protected amino acid (Fmoc-DL-Ala-OH) is used directly.

-

Option B (using Fmoc-DL-Ala-OH): In a separate vial, dissolve Fmoc-DL-Ala-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq). Add this activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Peptide Elongation: Repeat the deprotection and coupling steps for any additional amino acids in the sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC. The product will be a mixture of diastereomers.

Visualizations

Logical Flow of Dipeptide Synthesis using a Racemic Amino Acid Ester

Caption: Workflow for the synthesis of a diastereomeric dipeptide mixture.

General Workflow for Solution-Phase Peptide Synthesis

Caption: General iterative cycle of solution-phase peptide synthesis.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: Iterative process of solid-phase peptide synthesis (Fmoc strategy).

Characterization of Diastereomeric Peptides

The use of this compound will result in a mixture of diastereomers. These can be characterized and potentially separated using the following techniques:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for the separation and purification of diastereomeric peptides.[1][2] Diastereomers often exhibit different retention times due to subtle differences in their three-dimensional structure and hydrophobicity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the dipeptide mixture.[3] The signals for the protons and carbons adjacent to the chiral centers may appear as distinct sets for each diastereomer, allowing for their identification and quantification.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized dipeptide.[4] While MS alone cannot distinguish between diastereomers, it is essential for verifying the correct mass of the product. Fragmentation patterns in MS/MS experiments may sometimes show subtle differences between diastereomers.

Conclusion

This compound is a versatile and readily available building block for the incorporation of alanine residues in peptide synthesis. While its use introduces the complexity of diastereomer formation, this can be a deliberate strategy for creating chemical diversity. The provided protocols offer a solid foundation for the successful application of this reagent in both solution-phase and solid-phase peptide synthesis. Careful monitoring of reactions and appropriate purification techniques are crucial for obtaining peptides of desired purity. The ability to generate and separate diastereomeric peptides opens up avenues for exploring structure-activity relationships and developing novel peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

H-DL-Ala-OMe.HCl: A Versatile Building Block for Modern Pharmaceutical Development

Introduction

H-DL-Ala-OMe.HCl, the hydrochloride salt of DL-alanine methyl ester, is a fundamental and versatile chiral building block with significant applications in pharmaceutical research and development. Its bifunctional nature, possessing both a nucleophilic amine and an ester group, allows for its facile incorporation into a wide array of molecular scaffolds. This attribute has led to its use in the synthesis of diverse therapeutic agents, including peptide-based drugs, kinase inhibitors, and antiviral compounds.[1][2] The methyl ester protection of the carboxylic acid facilitates straightforward amide bond formation, while the hydrochloride salt form enhances stability and ease of handling. This application note provides detailed protocols for the use of this compound in peptide synthesis and explores its role in the development of targeted cancer therapies, specifically focusing on Epidermal Growth Factor Receptor (EGFR) and c-Met kinase inhibitors.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 13515-97-4 | [1] |

| Molecular Formula | C₄H₉NO₂·HCl | [1] |

| Molecular Weight | 139.58 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 154-156 °C | [1] |

| Solubility | Soluble in water and methanol | [1] |

| Purity | Typically ≥98% | [1] |

Application 1: Dipeptide Synthesis

This compound is a common starting material for the synthesis of dipeptides and larger peptide chains. The methyl ester serves as a convenient protecting group for the C-terminus, allowing for selective N-terminal coupling with an N-protected amino acid. A variety of coupling reagents can be employed for this transformation, each with its own advantages in terms of reaction time, yield, and suppression of racemization.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and purity in peptide synthesis. Below is a summary of the performance of common coupling reagents in the synthesis of a model dipeptide, Boc-Phe-Ala-OMe.

| Coupling Reagent | Activating Agent | Base | Typical Reaction Time (hours) | Typical Isolated Yield (%) | Key Advantages |

| EDC/HOBt | Carbodiimide/Additive | DIPEA/NMM | 2-12 | 70-90 | Cost-effective, water-soluble byproducts. |

| HBTU | Uronium Salt | DIPEA/NMM | 1-4 | >90 | Good balance of reactivity and cost. |

| HATU | Uronium Salt | DIPEA/NMM | 1-4 | >90 | High reactivity, low racemization, effective for sterically hindered amino acids. |

Data compiled from various sources on similar peptide couplings.

Experimental Protocol: Synthesis of Boc-Phe-Ala-OMe using EDC/HOBt

This protocol details the synthesis of the dipeptide Boc-L-Phe-L-Ala-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as the coupling reagents.

Materials:

-

Boc-L-Phe-OH

-

H-L-Ala-OMe.HCl

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Preparation of the Amine Component:

-

Dissolve H-L-Ala-OMe.HCl (1.0 eq) in a mixture of DCM and a minimal amount of DMF to ensure complete dissolution.

-

Add DIPEA (1.1 eq) to the solution and stir at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free amine.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the cooled solution and stir for 20 minutes at 0 °C to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

Slowly add the solution of the free amine (from step 1) to the activated carboxylic acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.

-

Application 2: Synthesis of Kinase Inhibitors

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Amino acid derivatives, including those synthesized from this compound, can serve as valuable scaffolds for the development of potent and selective kinase inhibitors. The alanine (B10760859) methyl ester moiety can be elaborated to incorporate pharmacophores that target the ATP-binding site of kinases such as EGFR and c-Met.

EGFR and c-Met Signaling Pathways

Overexpression and mutations of EGFR and c-Met are implicated in the progression of various solid tumors, leading to uncontrolled cell proliferation, survival, and metastasis. Small molecule inhibitors that block the ATP-binding site of these kinases can effectively shut down these oncogenic signaling cascades.

References

Application Notes and Protocols for H-DL-Ala-OMe.HCl in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of H-DL-Alanine methyl ester hydrochloride (H-DL-Ala-OMe.HCl) in solution-phase peptide synthesis (SPPS). This versatile building block is a derivative of the amino acid alanine (B10760859) and serves as a crucial starting material for the synthesis of peptides, including dipeptides and more complex structures.[1][2] Its application is particularly relevant in the development of peptide-based therapeutics and other biologically active molecules.[2][3]

Solution-phase peptide synthesis offers the advantage of straightforward purification of intermediates at each step, making it a suitable method for the synthesis of short to medium-length peptides.[4] this compound, with its protected carboxylic acid group (as a methyl ester) and a free amino group (as a hydrochloride salt), is an ideal candidate for the C-terminal residue in a peptide chain.

Key Considerations for Synthesis

Successful incorporation of this compound into a peptide sequence requires careful consideration of the following:

-

Neutralization: The hydrochloride salt of the amino group must be neutralized to the free amine before it can react with an activated carboxylic acid. This is typically achieved by using a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[2][5]

-

Coupling Reagents: The choice of coupling reagent is critical for efficient amide bond formation. A variety of reagents can be employed, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions. Common coupling agents include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[6][7] More potent uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.[4]

-

Protecting Groups: To ensure specific peptide bond formation, the N-terminus of the incoming amino acid must be protected. Common protecting groups in solution-phase synthesis include the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group.[7][8]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for a typical coupling reaction in solution-phase peptide synthesis involving an alanine methyl ester derivative. Actual results can vary based on the specific reactants and reaction conditions.

| Coupling Reagent | Activating Agent | Base | Reaction Time (hours) | Crude Purity (%) | Isolated Yield (%) |

| HATU | N/A | DIPEA | 2 - 4 | > 90 | 85 - 95 |

| EDCI/HOBt | HOBt | TEA | 12 - 24 | Variable | 60 - 85 |

| DCC/HOBt | HOBt | DIPEA | 12 - 24 | Variable | 65 - 90 |

Data is illustrative and based on typical outcomes for similar coupling reactions described in the literature.[4]

Experimental Protocols

Protocol 1: Synthesis of a Protected Dipeptide (e.g., Fmoc-Ala-Ala-OMe)

This protocol outlines the synthesis of a protected dipeptide using this compound as the C-terminal residue and Fmoc-L-Alanine (Fmoc-Ala-OH) as the N-terminal residue.

Materials:

-

This compound

-

Fmoc-L-Alanine (Fmoc-Ala-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (1.1 equivalents) to the solution and stir at room temperature for 10-15 minutes to neutralize the hydrochloride salt and form the free amine.

-

-

Activation of Fmoc-Ala-OH:

-

In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution.

-

Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

-

Coupling Reaction:

-

Filter the DCU precipitate from the activated Fmoc-Ala-OH solution.

-

Add the filtrate containing the activated amino acid to the solution of neutralized H-DL-Ala-OMe from step 1.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide, Fmoc-Ala-Ala-OMe.

-

Protocol 2: N-terminal Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to allow for further peptide chain elongation.

Materials:

-